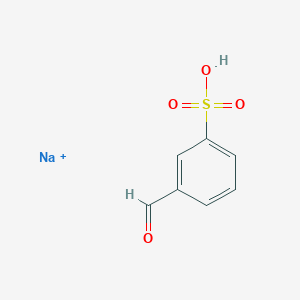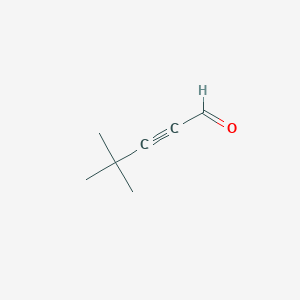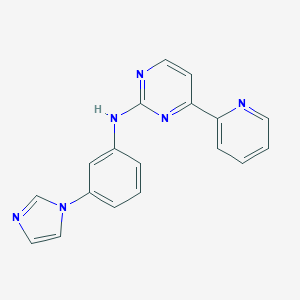
3-ホルミルベンゼンスルホン酸ナトリウム
概要
説明
Sodium 3-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is also known as 3-sulfobenzaldehyde sodium salt. This compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). Sodium 3-formylbenzenesulfonate is used in various chemical and industrial applications due to its unique chemical properties.
科学的研究の応用
Sodium 3-formylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Sodium 3-formylbenzenesulfonate derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-formylbenzenesulfonate can be synthesized through the sulfonation of 3-formylbenzoic acid. The process involves the reaction of 3-formylbenzoic acid with sulfur trioxide (SO3) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium 3-formylbenzenesulfonate typically involves large-scale sulfonation reactors where 3-formylbenzoic acid is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
化学反応の分析
Types of Reactions: Sodium 3-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-sulfobenzoic acid.
Reduction: 3-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
作用機序
The mechanism of action of sodium 3-formylbenzenesulfonate largely depends on its chemical structure and the specific application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
類似化合物との比較
Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position relative to the sulfonate group.
Sodium 4-formylbenzenesulfonate: Similar structure but with the formyl group in the para position relative to the sulfonate group.
Uniqueness: Sodium 3-formylbenzenesulfonate is unique due to the meta positioning of the formyl and sulfonate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The meta configuration also affects its interaction with biological targets, making it distinct from its ortho and para counterparts .
特性
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)










